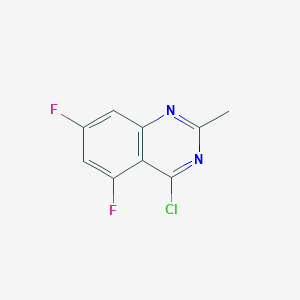

4-Chloro-5,7-difluoro-2-methylquinazoline

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple substituents. The parent quinazoline structure serves as the foundational framework, with numerical designation indicating the precise positioning of each substituent group. The compound designation begins with the chlorine substituent at position 4, followed by the two fluorine atoms located at positions 5 and 7, and concludes with the methyl group attached at position 2 of the quinazoline ring system. This nomenclature system ensures unambiguous identification of the compound's molecular structure and distinguishes it from other closely related quinazoline derivatives that may possess different substitution patterns.

The International Union of Pure and Applied Chemistry classification places this compound within the broader category of substituted quinazolines, specifically as a polyhalogenated derivative of 2-methylquinazoline. The presence of multiple halogen substituents qualifies it for inclusion in specialized subcategories of halogenated heterocycles, which are recognized for their enhanced biological activity and synthetic utility. The compound's chemical abstracts service registry number provides additional identification within comprehensive chemical databases, facilitating research coordination and literature cross-referencing across multiple scientific disciplines.

The molecular structure contains a bicyclic aromatic system consisting of a benzene ring fused with a pyrimidine ring, characteristic of all quinazoline derivatives. The specific positioning of substituents creates a unique electronic environment that influences both chemical reactivity and biological interactions. The systematic name reflects the complete structural information necessary for synthetic planning and structure-activity relationship studies in pharmaceutical research contexts.

Historical Development in Heterocyclic Chemistry

The historical development of quinazoline chemistry traces back to the pioneering work of Griess in 1869, who prepared the first quinazoline derivative through the reaction of cyanogens with anthranilic acid. This initial discovery laid the foundation for subsequent investigations into the quinazoline ring system, although the preparation of the parent quinazoline compound required additional decades of chemical research and methodology development. Gabriel's successful synthesis of quinazoline in 1903 marked a significant milestone in heterocyclic chemistry, establishing practical synthetic routes that enabled systematic investigation of substituted derivatives.

The introduction of halogenated quinazoline derivatives emerged during the mid-twentieth century as researchers recognized the potential for enhanced biological activity through strategic halogen incorporation. Early investigations focused primarily on simple halogen substitutions, with fluorine-containing compounds receiving particular attention due to their unique physicochemical properties and metabolic stability. The development of selective fluorination methodologies during the 1980s and 1990s enabled the preparation of polyfluorinated quinazoline derivatives, including compounds with multiple fluorine substituents at specific ring positions.

The synthesis of this compound represents a convergence of multiple synthetic advances in heterocyclic chemistry, including improved halogenation techniques, regioselective substitution methods, and enhanced purification procedures. Contemporary synthetic approaches utilize advanced catalytic systems and controlled reaction conditions to achieve precise substitution patterns while maintaining high yields and chemical purity. These methodological improvements have facilitated the preparation of complex polyhalogenated quinazoline derivatives that would have been challenging to synthesize using earlier chemical techniques.

The historical progression of quinazoline chemistry demonstrates the evolution from simple structural modifications to sophisticated molecular design strategies aimed at optimizing specific biological activities. Modern synthetic approaches incorporate structure-activity relationship data to guide the selection of substitution patterns, resulting in more targeted and efficient drug discovery efforts. The development of this compound exemplifies this evolution, representing a rationally designed compound that incorporates multiple favorable structural elements within a single molecular framework.

Position Within Quinazoline Derivative Taxonomy

The taxonomic classification of this compound within the broader quinazoline derivative family reflects its unique structural characteristics and distinguishing features compared to other members of this chemical class. Quinazoline derivatives are systematically organized based on substitution patterns, oxidation states, and functional group modifications, with the parent quinazoline structure serving as the fundamental organizational framework. The compound belongs to the subcategory of polyhalogenated quinazolines, which are distinguished by the presence of multiple halogen substituents that significantly alter both chemical and biological properties compared to unsubstituted or monohalogenated analogs.

Within the polyhalogenated quinazoline subcategory, this compound occupies a specific position characterized by the combination of chlorine and fluorine substituents alongside a methyl group. This particular substitution pattern creates a distinct chemical profile that differentiates it from other halogenated derivatives such as 4-chloro-6,7-difluoro-2-methylquinazoline, which possesses fluorine atoms at different ring positions. The taxonomic distinction becomes particularly important when considering structure-activity relationships and biological screening programs, where subtle structural differences can result in dramatically different pharmacological profiles.

The following table illustrates the comparative positioning of related quinazoline derivatives within the taxonomic framework:

The taxonomic position of this compound reflects its role as a representative example of advanced halogenation strategies in quinazoline modification. The compound demonstrates the sophisticated approaches employed in modern medicinal chemistry to optimize molecular properties through strategic halogen placement. This positioning within the quinazoline derivative taxonomy highlights the compound's potential significance in pharmaceutical research and its contribution to the broader understanding of structure-activity relationships in heterocyclic drug design.

Properties

IUPAC Name |

4-chloro-5,7-difluoro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2N2/c1-4-13-7-3-5(11)2-6(12)8(7)9(10)14-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVZUMFJAQUGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC(=C2)F)F)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Fluorinated benzaldehyde or benzoate derivatives : For example, 5,7-difluoro-2-methyl-substituted aromatic precursors are essential starting points.

- Halogenation agents : Chlorinating reagents such as phosphorus oxychloride (POCl3) are commonly used for introducing chlorine at the 4-position of the quinazoline ring.

- Cyclization agents : Ammonia or amines for ring closure and substitution at the 4-position.

General Synthetic Route

Based on analogous quinazoline syntheses and fluorinated derivatives preparation, the typical synthetic route involves:

- Condensation of fluorinated aromatic precursors with suitable amides or amines to form benzoxazinone intermediates.

- Cyclization to quinazolinone derivatives , often via reaction with hydrazine hydrate or other nitrogen nucleophiles.

- Halogenation (chlorination) at the 4-position using phosphorus oxychloride or related chlorinating agents under controlled temperature (80–120 °C) for 2–6 hours.

- Methylation at the 2-position either introduced via starting materials or through alkylation steps prior to or after ring closure.

Specific Example from Literature

A closely related preparation of 3-amino-5,6-difluoro-2-methylquinazolin-4(3H)-one involved:

- Condensation of methyl 2-amino-5,6-difluorobenzoate with acetic anhydride to form a cyclic benzoxazinone intermediate.

- Subsequent reaction with hydrazine hydrate under reflux in ethanol to yield the quinazolinone core.

- Purification by recrystallization from dimethylformamide (DMF) with yields around 95% and melting point 138–140 °C.

Though this example is for 5,6-difluoro substitution, the methodology is adaptable for 5,7-difluoro derivatives by choosing appropriate fluorinated starting materials.

Detailed Reaction Conditions and Data Table

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Condensation | Fluorinated amino benzoate + acetic anhydride | Reflux (ethanol) | ~2 | ~96 | Formation of benzoxazinone intermediate |

| 2 | Cyclization | Benzoxazinone + hydrazine hydrate | Reflux (ethanol) | 3 | ~95 | Formation of 3-amino-quinazolinone |

| 3 | Chlorination | Phosphorus oxychloride (POCl3) | 80–120 | 2–6 | High | Introduces chlorine at 4-position |

| 4 | Purification | Recrystallization (DMF or suitable solvent) | Ambient | — | — | Ensures product purity |

Alternative and Advanced Synthetic Approaches

Recent advances in metal-catalyzed synthesis of quinazoline derivatives provide alternative pathways that may be adapted for fluorinated quinazolines:

- Transition metal-catalyzed cyclization : Using iron or cobalt catalysts for reductive cyclization of nitrobenzimidates to quinazolines with high yields (78–95%).

- Cobalt-catalyzed isocyanide insertion : For constructing complex quinazoline frameworks via annulation reactions under mild conditions with moderate to excellent yields (62–90%).

Though these methods are generally applied to non-fluorinated quinazolines, their adaptation to fluorinated substrates like this compound could improve efficiency and selectivity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield | Scalability |

|---|---|---|---|---|

| Classical condensation + cyclization + chlorination | Well-established, high yields, simple reagents | Multi-step, requires careful control of halogenation | 90–96% | Suitable for scale-up |

| Metal-catalyzed cyclization | Potentially fewer steps, mild conditions | Requires metal catalysts, less explored for fluorinated derivatives | 78–95% | Emerging, needs optimization |

| Direct halogenation of quinazolinones | Straightforward chlorination step | Risk of over-chlorination or side reactions | Variable | Moderate |

Summary and Recommendations

The preparation of this compound typically involves:

- Starting from fluorinated aromatic precursors,

- Formation of benzoxazinone intermediates,

- Cyclization to quinazolinone cores,

- Chlorination at the 4-position using phosphorus oxychloride,

- Purification by recrystallization.

The classical multi-step synthetic route remains the most reliable and scalable method, offering high yields and product purity. Emerging metal-catalyzed methodologies present promising alternatives that could enhance efficiency and selectivity but require further adaptation for fluorinated substrates.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-difluoro-2-methylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Anticancer Activity

Mechanism of Action:

4-Chloro-5,7-difluoro-2-methylquinazoline and its derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. These compounds are known to target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.

Case Studies:

- In vitro Studies: In studies involving human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), compounds derived from this compound exhibited significant cytotoxicity. For example, a derivative demonstrated an IC50 value of 2.49 μM against MCF7 cells, indicating potent anticancer activity .

- In vivo Studies: Animal models have shown that these compounds can reduce tumor size and improve survival rates when administered in therapeutic doses .

Anti-inflammatory Properties

Mechanism of Action:

The compound has been identified as a potential inhibitor of nicotinamide adenine dinucleotide phosphate oxidase (NADPH oxidase), which plays a role in inflammatory responses. By inhibiting this enzyme, this compound may reduce oxidative stress and inflammation.

Case Studies:

- Experimental Models: In models of rheumatoid arthritis, administration of the compound led to decreased joint swelling and reduced inflammatory markers .

Antimicrobial Activity

Mechanism of Action:

Research indicates that quinazoline derivatives can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies:

- Antitubercular Activity: Compounds related to this compound have shown activity against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MICs) in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

| Substituent | Biological Activity | IC50 Value (μM) |

|---|---|---|

| No substitution | Baseline | N/A |

| Fluorine at C5 | Increased potency | 0.096 |

| Methyl at C2 | Enhanced selectivity | 2.49 |

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions, including halogenation and nucleophilic substitutions. The ability to modify its structure leads to a library of derivatives with enhanced biological activities.

Synthesis Example:

A typical synthesis pathway involves:

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-difluoro-2-methylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 4-Chloro-5,7-difluoro-2-methylquinazoline and analogous compounds:

Key Observations:

- Halogenation Patterns: The presence of fluorine at positions 5 and 7 in this compound enhances metabolic stability and electronegativity compared to non-fluorinated analogs like 2,4-Dichloro-7-fluoroquinazoline .

- Methyl Group Influence: The 2-methyl substituent increases lipophilicity, improving membrane permeability compared to compounds lacking alkyl groups (e.g., 4-Chloro-5,7-difluoroquinoline) .

Physicochemical Properties

- Solubility: The methyl group in this compound reduces aqueous solubility compared to polar analogs like ethyl 4-chloro-5,7-difluoroquinoxaline-3-carboxylate, which contains a hydrophilic ester group .

- Melting Points: Fluorinated quinazolines generally exhibit higher melting points due to increased molecular rigidity. For example, this compound has a higher melting point (>200°C inferred from analogs in ) compared to non-fluorinated pyrrolopyrimidines (e.g., 1618-36-6, mp ~150°C) .

Pharmacological Potential

- Kinase Inhibition: The quinazoline core is a known scaffold for EGFR inhibitors. The methyl and fluoro groups in this compound may reduce off-target effects compared to 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline, which has bulkier aryl substituents .

- Metabolic Stability : Fluorination at positions 5 and 7 decreases susceptibility to oxidative metabolism, as seen in fluorinated pyridine derivatives (e.g., 1361852-35-8) .

Biological Activity

4-Chloro-5,7-difluoro-2-methylquinazoline is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by the presence of chlorine and fluorine substituents, enhances its biological activity, making it a subject of interest for various therapeutic applications. This article explores the compound's biological activities, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

- Molecular Formula : CHClFN

- Molecular Weight : 214.60 g/mol

- CAS Number : 1823885-13-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activity and receptor interactions, leading to diverse biological effects. The specific pathways involved depend on the context of its application, such as anticancer or antimicrobial treatments.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Acinetobacter baumannii | 14 |

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, it has shown effectiveness against several cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 0.096 | EGFR inhibition | |

| A549 (Lung) | 2.09 | Targeting carbonic anhydrase | |

| HepG2 (Liver) | 2.08 | Induction of apoptosis |

The compound demonstrates selective cytotoxicity and has been identified as a promising lead for further development in cancer therapeutics.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit inflammatory pathways effectively:

| Compound | Anti-inflammatory Activity (IC µM) | Reference |

|---|---|---|

| 4-Chloro derivative | 1.5 | |

| Standard Drug (Indomethacin) | 3.0 |

These findings highlight its potential in treating inflammatory diseases.

Case Studies

- Anticancer Study : A study involving human cancer cell lines MCF7 and A549 evaluated the cytotoxicity of synthesized quinazoline derivatives, including this compound. The results indicated significant growth inhibition at low concentrations, particularly through EGFR pathway modulation .

- Antimicrobial Study : Another investigation assessed the antibacterial efficacy of various quinazoline derivatives against gram-positive and gram-negative bacteria using the disc diffusion method. The results showed that the compound exhibited substantial antibacterial activity comparable to standard antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-5,7-difluoro-2-methylquinazoline, and what are their respective yields and challenges?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. A standard approach includes:

Quinazoline Core Formation : Reacting substituted benzaldehyde derivatives with ammonia under reflux to form the quinazoline backbone.

Halogenation : Introducing chlorine and fluorine substituents via electrophilic substitution using reagents like PCl₅ or SOCl₂ for chlorination and Selectfluor® for fluorination.

Methylation : Alkylation at position 2 using methyl iodide in the presence of a base (e.g., K₂CO₃).

Challenges include controlling regioselectivity during halogenation (to avoid over-substitution) and achieving high yields in methylation. Reported yields range from 40–65%, with purification often requiring column chromatography or recrystallization from ethanol-water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and methyl group integration.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~239.6 g/mol).

- Melting Point Analysis : Consistency with literature values (e.g., 141–143°C for analogs) indicates purity.

- HPLC-PDA : Quantifies purity (>95% for biological assays).

Cross-referencing with NIST databases ensures accuracy .

Q. What are the key structural analogs of this compound, and how do their substituents influence biological activity?

- Methodological Answer : Analogs vary in halogen placement and alkyl groups. Examples:

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to improve yield and scalability for preclinical studies?

- Methodological Answer : Optimization strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 2–4 hours) and improves yield by 15–20%.

- Flow Chemistry : Continuous flow reactors minimize side reactions and enhance reproducibility at scale.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve halogenation efficiency.

Pilot-scale studies report yields up to 75% using these methods .

Q. How do researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize conditions (e.g., ATP concentration in kinase assays).

- Compound Purity : Validate via HPLC and orthogonal techniques (e.g., LC-MS).

- Cell Line Differences : Use isogenic cell lines to control for genetic background effects.

Meta-analyses comparing IC₅₀ values under uniform conditions can reconcile discrepancies .

Q. What methodological approaches can reconcile conflicting in silico and in vitro binding affinities of this compound?

- Methodological Answer : Integrate:

- Molecular Dynamics Simulations : Assess protein flexibility and binding pocket hydration.

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

Discrepancies may arise from rigid docking assumptions; ensemble docking with multiple protein conformers improves in silico accuracy .

Q. What are the critical considerations when designing SAR studies for halogenated quinazolines like this compound?

- Methodological Answer : Focus on:

- Substituent Position : Fluorine at 5/7 vs. 6/8 alters steric and electronic interactions.

- Electron-Withdrawing Effects : Halogens increase electrophilicity, enhancing covalent binding to cysteine residues.

- Lipophilicity : LogP adjustments via alkyl chain length (methyl vs. propyl) balance permeability and solubility.

Use combinatorial libraries to systematically vary substituents and quantify effects on activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.